4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one
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Overview
Description
4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers under Lewis acid-mediated conditions . Another approach includes the unexpected C-C bond cleavage in the absence of metal, which enables the efficient synthesis of pyridazinones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
CI-914: A 4,5-dihydro-3(2H)pyridazinone derivative known for its cardiotonic and hypotensive activities.
CI-930: Another pyridazinone derivative with similar biological activities.
Pimobendan: A pyridazinone used as a positive inotrope and vasodilator.
Uniqueness
4-(1-(Hydroxyimino)ethyl)pyridazin-3(2H)-one is unique due to its specific hydroxyiminoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H7N3O2/c1-4(9-11)5-2-3-7-8-6(5)10/h2-3,11H,1H3,(H,8,10)/b9-4+ |
InChI Key |
ILEZMQUCZPQEDI-RUDMXATFSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NNC1=O |
Canonical SMILES |
CC(=NO)C1=CC=NNC1=O |
Origin of Product |
United States |
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